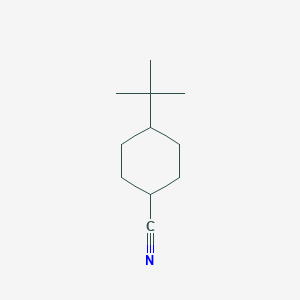
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate, also known as BNPPMDCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNPPMDCA is a member of the family of dicarbamate compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The exact mechanism of action of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is not yet fully understood. However, it is believed that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate interacts with the electron-rich regions of the target molecule, leading to the formation of a stable complex. This interaction can result in a range of biological activities, including enzyme inhibition, receptor binding, and gene expression modulation.
Effets Biochimiques Et Physiologiques
Studies have shown that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a range of biochemical and physiological effects. For example, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its excellent solubility in a range of solvents, which makes it easy to handle in the laboratory. Additionally, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities. However, one of the main limitations of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate. One potential area of research is the development of new synthetic methods for Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, the development of new organic electronic devices based on Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate could lead to the development of new technologies with significant societal impacts.
Méthodes De Synthèse
The synthesis of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate involves a multi-step process that includes the reaction of 4-nitrophenyl isocyanate with 4-methyl-1,3-phenylenediamine in the presence of a suitable solvent. The reaction mixture is then heated under reflux conditions for several hours to form the desired product. The purity and yield of the product can be improved by recrystallization and chromatographic purification.
Applications De Recherche Scientifique
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is in the field of organic electronics. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to have excellent charge transport properties, making it a promising candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.
Propriétés
Numéro CAS |
15690-54-7 |
|---|---|
Nom du produit |
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate |
Formule moléculaire |
C21H16N4O8 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-[2-methyl-5-[(4-nitrophenoxy)carbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C21H16N4O8/c1-13-2-3-14(22-20(26)32-17-8-4-15(5-9-17)24(28)29)12-19(13)23-21(27)33-18-10-6-16(7-11-18)25(30)31/h2-12H,1H3,(H,22,26)(H,23,27) |
Clé InChI |
DNVSZCZZFZEHDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
15690-54-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



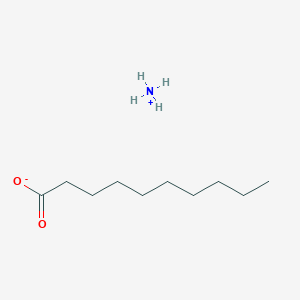

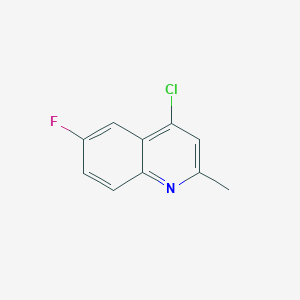


![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
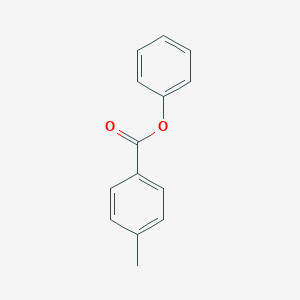
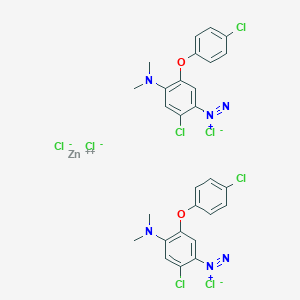
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
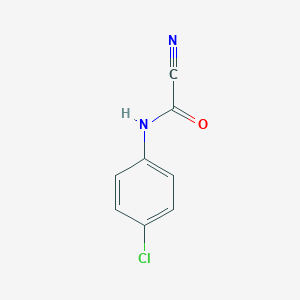
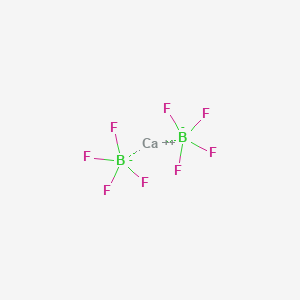
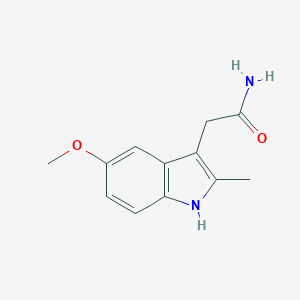
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
